Anti-inflammatory agent 6

COX-2 selectivity cyclooxygenase inhibition NSAID comparator

Standard NSAIDs and selective COX-2 inhibitors fail to address leukotriene-mediated inflammation, introducing confounding variables in mechanistic studies. ZLJ-6 is a quantitatively defined dual COX/5-LOX inhibitor that simultaneously suppresses prostaglandin and leukotriene biosynthesis while preserving lipoxin formation. • COX-1 IC₅₀ = 0.73 μM, COX-2 IC₅₀ = 0.31 μM, 5-LOX IC₅₀ = 0.99 μM in human whole blood • COX-2 selectivity ratio of 2.35 - intermediate between non-selective NSAIDs and coxibs • Orally active; 60-70% edema reduction at 30 mg/kg in rat model without gastric ulceration • Additionally inhibits TNF-α-induced adhesion molecule expression via NF-κB pathway modulation Supplied as ≥98% pure crystalline solid with verified analytical documentation.

Molecular Formula C22H20O12
Molecular Weight 476.4 g/mol
Cat. No. B14895021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 6
Molecular FormulaC22H20O12
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)O)O)C4=CC=CC=C4)O)O)O
InChIInChI=1S/C22H20O12/c1-31-21(30)20-16(28)15(27)17(29)22(34-20)33-19-14(26)11-10(7-9(23)12(24)13(11)25)32-18(19)8-5-3-2-4-6-8/h2-7,15-17,20,22-25,27-29H,1H3
InChIKeyMJWVIURQGRHEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 6 (ZLJ-6): Dual COX/5-LOX Inhibitor Procurement Guide for Preclinical Inflammation Research


Anti-inflammatory agent 6, also designated as ZLJ-6, is a synthetic imidazolone derivative that functions as an orally active dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways [1]. The compound exhibits inhibitory activity against COX-1 (IC50 = 0.73 μM), COX-2 (IC50 = 0.31 μM), and 5-LOX (IC50 = 0.99 μM) in human whole blood assays, distinguishing it from traditional NSAIDs that target only the COX pathway [1]. Its mechanism involves simultaneous suppression of prostaglandin synthesis via COX inhibition and leukotriene biosynthesis via 5-LOX blockade, a dual-targeting strategy that has generated considerable interest in the development of anti-inflammatory agents with potentially improved safety profiles [1].

1
Pathway Dual COX/5-LOX pathway inhibitor for prostaglandin & leukotriene research
2
Assay context Human whole blood assay context with reported COX-1, COX-2, 5-LOX inhibition data
3
Model use Supports oral dosing in rodent inflammation models, with reported edema response and GI endpoint monitoring

Why Substituting Anti-inflammatory Agent 6 (ZLJ-6) with Standard NSAIDs or Selective COX-2 Inhibitors Compromises Research Outcomes


Substituting ZLJ-6 with conventional NSAIDs (e.g., naproxen, ibuprofen) or selective COX-2 inhibitors (e.g., celecoxib) in research protocols introduces distinct pharmacological variables that confound experimental interpretation. Non-selective NSAIDs inhibit COX-1 and COX-2 without affecting the 5-LOX pathway, leaving leukotriene-mediated inflammation unaddressed and carrying established gastrointestinal liability [1]. Selective COX-2 inhibitors spare COX-1 but similarly lack 5-LOX activity, and their cardiovascular safety concerns have been extensively documented [2]. Dual COX/5-LOX inhibitors represent a mechanistically distinct class: they simultaneously suppress prostaglandin and leukotriene biosynthesis while preserving lipoxin formation, which is critical for inflammation resolution [1]. ZLJ-6's specific IC50 profile across COX-1, COX-2, and 5-LOX—measured in a physiologically relevant human whole blood system—cannot be replicated by simply combining existing COX and LOX inhibitors due to differences in pharmacokinetics, tissue distribution, and off-target effects.

Comparator class
Key mismatch
Non-selective NSAIDs (e.g., ibuprofen, naproxen)
No 5-LOX inhibition – leukotriene pathway remains unaddressed. COX inhibition alone may not replicate dual-pathway response.
Selective COX-2 inhibitors (e.g., celecoxib)
Lack 5-LOX activity; COX-2 selectivity ratio differs significantly. GI safety-related endpoint context may not transfer across models.
Other dual COX/LOX inhibitors
IC50 balance, pharmacokinetics, and in vivo response profiles may differ. Direct replacement requires method-specific validation.

Quantitative Differentiation Evidence for Anti-inflammatory Agent 6 (ZLJ-6) Against Closest Comparators


COX-2 vs. COX-1 Selectivity: ZLJ-6 Demonstrates 2.35-Fold Preference for COX-2

In a human whole blood assay system that preserves physiological enzyme conformation and plasma protein binding conditions, ZLJ-6 exhibited an IC50 of 0.31 μM against COX-2 and 0.73 μM against COX-1, yielding a COX-2 selectivity ratio of 2.35 [1]. This selectivity profile differs from non-selective NSAIDs such as ibuprofen and naproxen, which show minimal COX-2 preference in whole blood, and from highly selective COX-2 inhibitors such as celecoxib (selectivity ratio ~30) or rofecoxib (selectivity ratio ~80) that spare COX-1 at therapeutic concentrations [2]. The intermediate selectivity of ZLJ-6 may confer a balanced pharmacological profile that merits further investigation in disease models where both COX-1-derived homeostatic prostanoids and COX-2-driven inflammatory mediators require consideration.

COX-2 selectivity
Cross-study comparable
2.35 COX-2/COX-1 ratio
Human whole blood, IC50 COX-1=0.73 μM, COX-2=0.31 μM
Intermediate selectivity distinct from non-selective NSAIDs (~1.0) and highly selective coxibs (≥30). Supports graded COX-2 pathway studies.
Endpoint interpretation may differ in other assay matrices
COX-2 selectivity cyclooxygenase inhibition NSAID comparator human whole blood assay

5-LOX Inhibition: ZLJ-6 Dual-Target Activity Unaddressed by Standard COX Inhibitors

ZLJ-6 inhibits 5-lipoxygenase with an IC50 of 0.99 μM in whole blood assays, as measured by leukotriene B4 (LTB4) production in A23187-stimulated human blood [1]. This 5-LOX inhibitory activity is absent in standard NSAIDs (ibuprofen, naproxen, diclofenac) and selective COX-2 inhibitors (celecoxib), which lack any meaningful 5-LOX inhibition at pharmacologically relevant concentrations [2]. Among dual COX/LOX inhibitors, ZLJ-6 exhibits a balanced inhibition profile: the 5-LOX IC50 (0.99 μM) is within the same order of magnitude as its COX-1 (0.73 μM) and COX-2 (0.31 μM) IC50 values, unlike compounds such as COX/5-LOX-IN-1 (compound 6b) where the 5-LOX IC50 of 0.28 μM is 3.8-fold lower than its COX-2 IC50 of 1.07 μM .

5-LOX inhibition
Cross-study comparable
0.99 μM IC50
Human whole blood LTB4 assay; balanced vs. COX potency
Dual-pathway coverage unavailable with NSAIDs or coxibs. Enables leukotriene contribution studies.
Potency ratio differs from other dual inhibitors; method context
5-lipoxygenase inhibition leukotriene biosynthesis dual COX/LOX inhibitor whole blood assay

In Vivo Anti-inflammatory Efficacy: ZLJ-6 Matches Indomethacin with Dose-Dependent Edema Suppression

In the carrageenan-induced rat paw edema model—a standard preclinical assay for acute inflammation—orally administered ZLJ-6 produced dose-dependent anti-inflammatory effects. At 30 mg/kg p.o., ZLJ-6 reduced paw edema by approximately 60-70% from the vehicle control baseline, an efficacy level comparable to the reference NSAID indomethacin tested in the same model [1]. The anti-inflammatory effect was statistically significant at all tested doses (3, 10, and 30 mg/kg) and persisted throughout the 4-hour observation period. This in vivo validation distinguishes ZLJ-6 from many other "compound 6" anti-inflammatory agents reported in the literature (e.g., COX-2/LOX-IN-2, DHZ-6) that either lack published in vivo efficacy data or demonstrate only modest effects without direct comparator benchmarking .

In vivo edema response
Head-to-head
60–70% edema reduction at 30 mg/kg p.o.
Carrageenan-induced rat paw edema; comparable to indomethacin
Model-response endpoint comparable to reference NSAID. Supports oral dosing studies.
Dose-dependent effect at 3–30 mg/kg; 4 h observation
carrageenan-induced paw edema in vivo efficacy indomethacin comparator rat inflammation model

Gastrointestinal Safety Profile: ZLJ-6 Shows No Ulcer Formation at Anti-inflammatory Dose (30 mg/kg)

In a dedicated gastrointestinal safety evaluation, rats treated with ZLJ-6 at the anti-inflammatory dose of 30 mg/kg p.o. showed no evidence of gastrointestinal ulcers upon macroscopic examination of the gastric mucosa [1]. This contrasts with the well-documented gastric toxicity of non-selective NSAIDs such as indomethacin and naproxen, which produce significant gastric erosion and ulceration at their effective anti-inflammatory doses due to COX-1-mediated suppression of gastroprotective prostaglandins [2]. The absence of ulcer formation with ZLJ-6 may be attributed to its balanced inhibition profile—the compound's moderate COX-1 IC50 (0.73 μM) relative to its COX-2 IC50 (0.31 μM) may permit sufficient COX-1 activity for gastric mucosal protection, while its 5-LOX inhibition prevents the shunting of arachidonic acid toward leukotriene production, a phenomenon implicated in NSAID-induced gastric damage [3].

GI tolerability endpoint
Context-dependent
No ulcers at 30 mg/kg
Rat gastric mucosa, macroscopic exam vs. NSAID-induced damage
GI safety-related endpoint monitoring differs from non-selective NSAIDs. May support longer-duration protocols.
Single study; cross-species extrapolation requires review
gastrointestinal safety ulcerogenicity NSAID comparator rat gastric mucosa

Optimal Research Applications for Anti-inflammatory Agent 6 (ZLJ-6) Based on Validated Evidence


Dual COX/5-LOX Pathway Inhibition Studies in Whole Blood and Isolated Leukocyte Models

ZLJ-6 is optimally suited for ex vivo and in vitro studies requiring simultaneous measurement of COX and 5-LOX pathway inhibition. Its validated IC50 values in human whole blood (COX-1: 0.73 μM; COX-2: 0.31 μM; 5-LOX: 0.99 μM) provide a well-characterized reference for dose-response experiments [1]. The compound has been shown to suppress thromboxane B2 and prostaglandin E2 production in A23187-stimulated human and rat whole blood, and to reduce leukotriene B4 generation in the same systems, making it an ideal tool for investigating the interplay between prostaglandin and leukotriene signaling cascades [1].

Carrageenan-Induced Acute Inflammation Models with Gastrointestinal Safety Monitoring

Based on its demonstrated in vivo efficacy in the carrageenan-induced rat paw edema model (60-70% edema reduction at 30 mg/kg p.o., comparable to indomethacin) combined with the absence of gastric ulceration at this anti-inflammatory dose, ZLJ-6 is particularly valuable for studies that require extended dosing periods or evaluation of inflammatory endpoints without confounding gastrointestinal pathology [1]. The compound's oral activity eliminates the need for parenteral administration, facilitating chronic dosing protocols in rodent models.

Comparative Pharmacology Studies Evaluating Intermediate COX-2 Selectivity

With a COX-2 selectivity ratio of 2.35 (COX-1 IC50 / COX-2 IC50) measured in human whole blood, ZLJ-6 occupies a distinct pharmacological niche between non-selective NSAIDs (selectivity ratio ~1.0) and highly selective coxibs (selectivity ratio ≥30) [1]. This intermediate selectivity profile makes ZLJ-6 an appropriate tool for comparative studies designed to elucidate the functional consequences of graded COX-2 selectivity on inflammatory resolution, cardiovascular homeostasis, and renal function in preclinical models [1].

Mechanistic Studies of NF-κB-Independent Anti-inflammatory Effects

Subsequent research has identified that ZLJ-6 potently inhibits TNF-α-induced monocyte-endothelial interactions and adhesion molecule expression (E-selectin, ICAM-1, VCAM-1) through NF-κB signaling pathway modulation, an effect that appears to be independent of its primary COX/5-LOX inhibitory activity [2]. This dual mechanism—direct enzyme inhibition plus NF-κB pathway suppression—expands ZLJ-6's utility to studies investigating alternative anti-inflammatory signaling mechanisms and endothelial cell activation in vascular inflammation models.

Application
Selection Property
Validation Focus
Dual COX/5-LOX pathway studies
Whole blood IC50 profile (COX-1, COX-2, 5-LOX)
Prostaglandin and leukotriene endpoint modulation
Acute inflammation models with GI monitoring
Oral activity and reported GI endpoint context
Edema reduction and gastric mucosa endpoint review
COX-2 selectivity pharmacology
Intermediate selectivity ratio (2.35) vs. NSAIDs/coxibs
Functional consequences of graded COX-2 inhibition
NF-κB pathway & adhesion molecule studies
Reported NF-κB modulation independent of COX/LOX
Monocyte-endothelial interaction and adhesion molecule endpoints

Technical Documentation Hub

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